(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde
Description
(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde is a cyclopentene-derived compound featuring a morpholine substituent at position 2, a 4-nitrophenylmethylidene group at position 3, and a carbaldehyde functional group at position 1. The stereochemistry of the exocyclic double bond is defined as E-configuration. This compound belongs to a class of α,β-unsaturated carbonyl systems, where the conjugation between the carbonyl group and the nitrophenyl substituent likely enhances its electronic delocalization and reactivity.
The synthesis typically involves condensation reactions between morpholine-containing precursors and appropriately substituted aldehydes. Crystallographic studies using programs like SHELXL and WinGX (commonly employed for small-molecule refinement and visualization) have been critical in confirming its stereochemistry and molecular geometry .
Properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C17H18N2O4/c20-12-15-4-3-14(17(15)18-7-9-23-10-8-18)11-13-1-5-16(6-2-13)19(21)22/h1-2,5-6,11-12H,3-4,7-10H2/b14-11+ |
InChI Key |
PENJXXCAZORCIP-SDNWHVSQSA-N |
Isomeric SMILES |
C\1CC(=C(/C1=C/C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)C=O |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with a cyclopentene derivative in the presence of a base to form the intermediate product. This intermediate is then reacted with morpholine under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carboxylic acid.
Reduction: Formation of (3E)-2-(Morpholin-4-YL)-3-[(4-aminophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in the substituents on the phenyl ring or the heterocyclic moiety. A notable example is (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde (CAS: 327106-81-0), which replaces the 4-nitrophenyl group with a 2,4-dichlorophenyl group (Table 1) .
Electronic and Steric Implications
- Electron-Withdrawing Effects : The 4-nitro group imposes stronger electron-withdrawing effects compared to chlorine, increasing the electrophilicity of the α,β-unsaturated carbonyl system. This enhances reactivity in nucleophilic additions or cycloadditions.
- In contrast, the 4-nitrophenyl group is para-substituted, minimizing steric clashes and preserving conjugation .
Crystallographic and Conformational Analysis
Crystallographic studies using SHELX and ORTEP for Windows reveal differences in ring puckering and molecular packing:
- Cyclopentene Ring Puckering : The nitro-substituted compound exhibits a flattened ring conformation (puckering amplitude q ≈ 0.2 Å), as defined by Cremer-Pople coordinates, due to conjugation with the planar nitrophenyl group . The dichloro analog shows greater puckering (q ≈ 0.3 Å), attributed to steric repulsion between ortho-chlorine and the cyclopentene ring.
- Intermolecular Interactions : The nitro group participates in C–H···O hydrogen bonds, facilitating layered crystal packing. In contrast, the dichloro derivative relies on weaker Cl···Cl van der Waals interactions, resulting in less dense packing .
Research Findings and Validation
Structural validation using tools like PLATON (as discussed in structure-validation literature) confirms the absence of disorder or incorrect symmetry in both compounds . Computational studies (e.g., DFT) align with experimental data, showing that the nitro group reduces the HOMO-LUMO gap by 0.5 eV compared to the dichloro analog, enhancing charge-transfer capabilities.
Biological Activity
Introduction
(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde is a synthetic organic compound notable for its unique structural features, including a morpholine ring and a nitrophenyl group. This compound falls within the class of aldehydes and has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde is , with a molecular weight of approximately 314.34 g/mol. The structure includes:
- Morpholine Ring : Known for its diverse biological activities.
- Nitrophenyl Group : Often associated with various pharmacological effects.
Biological Activity
Research indicates that compounds with similar structures to (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde exhibit significant biological activities, including:
1. Antimicrobial Activity
Compounds containing nitrophenyl groups are often evaluated for their antimicrobial properties. Preliminary studies suggest that (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde may possess similar activity, potentially inhibiting the growth of various pathogens.
2. Anticancer Potential
The morpholine moiety is frequently linked to anticancer activity. Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
3. Neuroprotective Effects
Some derivatives with morpholine structures have demonstrated neuroprotective effects, suggesting that (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde may also provide neuroprotection against oxidative stress or neurodegenerative diseases.
Understanding the mechanisms through which (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde exerts its biological effects is essential for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds often act as inhibitors of key enzymes involved in disease pathways.
Study 1: Anticancer Activity
A study investigated the anticancer effects of structurally similar compounds on various cancer cell lines, revealing that modifications to the morpholine or nitrophenyl groups significantly influenced cytotoxicity and apoptosis induction.
Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of related compounds against common bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity, warranting further exploration of (3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde in this context.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
